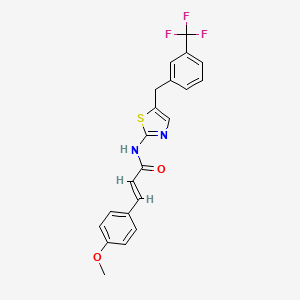

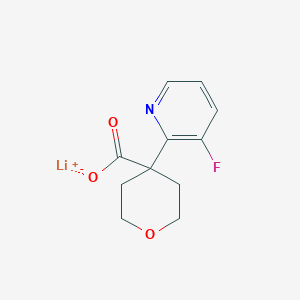

![molecular formula C13H17N3O2S B2564006 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclopropanesulfonamide CAS No. 1797589-50-4](/img/structure/B2564006.png)

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclopropanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-pyrrolo[2,3-b]pyridine derivatives are known to have potent activities against FGFR1, 2, and 3 . They play a crucial role in various types of tumors and are considered an attractive strategy for cancer therapy .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring .

Molecular Structure Analysis

The ligand binding pocket of JAK3 is known to be comprised of a hinge region in the ATP-binding site and a spatial cavity surrounded by hydrophobic amino acid residues .

Chemical Reactions Analysis

In the chemical modification of compound 6, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .

科学的研究の応用

Cyclization Applications

- Sulfonamides, such as N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclopropanesulfonamide, have been explored for their role in cyclization reactions. These reactions are significant for synthesizing pyrrolidines and other cyclic systems, as highlighted by Haskins and Knight (2002) in their study on trifluoromethanesulfonic acid-catalyzed cyclization of homoallylic sulfonamides to form pyrrolidines (Haskins & Knight, 2002).

Synthesis and Rearrangement

- Králová et al. (2019) discuss the synthesis and rearrangement of N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine, leading to unexpected formation of pyrrolidin-3-ones (Králová et al., 2019).

Cross Coupling Reactions

- The compound's potential in cross-coupling reactions is evident in Xiaojun Han's study, which demonstrates the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides (Han, 2010).

Gold and Silver Catalysis

- Rao and Chan (2008) have reported the use of gold and silver catalysis for amination and ring expansion of cyclopropyl methanols with sulfonamides, which emphasizes the compound's utility in complex chemical transformations (Rao & Chan, 2008).

Organocatalysis

- Singh et al. (2013) have demonstrated the use of pyrrolidine-based catalysts, related to the compound , for stereoselective Michael addition of cyclohexanone and cyclopentanone to nitroolefins (Singh et al., 2013).

Radical-Initiated Cyclization

- Mao et al. (2017) explore N-radical-initiated cyclization involving sulfonylation of unactivated alkenes, demonstrating the compound's relevance in novel cyclization techniques (Mao et al., 2017).

Domino Aminocyclization

- Teo et al. (2013) discuss gold-catalyzed domino aminocyclization and 1,3-sulfonyl migration of N-substituted N-sulfonyl-aminobut-3-yn-2-ols to produce 3-sulfonyl-1H-pyrroles, showcasing advanced synthetic applications (Teo et al., 2013).

Inverse Agonist Development

- Duan et al. (2019) focus on the development of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective RORγt inverse agonists, indicating the compound's potential in therapeutic applications (Duan et al., 2019).

作用機序

Target of Action

The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclopropanesulfonamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The biochemical pathways affected by this compound include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these pathways, leading to a decrease in tumor growth and progression .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .

将来の方向性

特性

IUPAC Name |

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c17-19(18,12-4-5-12)15-8-2-9-16-10-6-11-3-1-7-14-13(11)16/h1,3,6-7,10,12,15H,2,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVWPULYGSQUEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCCCN2C=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

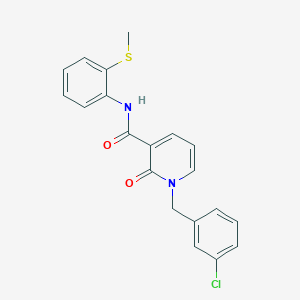

![Methyl 3-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2563924.png)

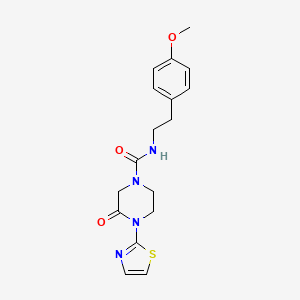

![6-cyclopropyl-3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2563926.png)

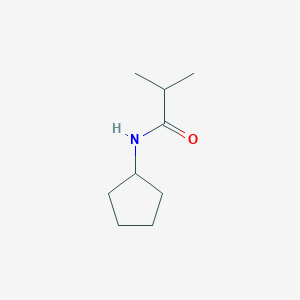

![1-[4-(9-Oxa-1-thia-4-azaspiro[5.5]undecane-4-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2563927.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2563930.png)

![3-benzyl-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2563937.png)

![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2563939.png)